molecular formula C25H16O3 B14562856 2-Methoxy-5-phenyltetraphene-7,12-dione CAS No. 62051-39-2

2-Methoxy-5-phenyltetraphene-7,12-dione

Cat. No.: B14562856
CAS No.: 62051-39-2
M. Wt: 364.4 g/mol
InChI Key: CXMHCZYBCPLLIQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenyltetraphene-7,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetraphene, a polycyclic aromatic hydrocarbon, and features methoxy and phenyl substituents

Preparation Methods

The synthesis of 2-Methoxy-5-phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetraphene Core: The tetraphene core can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and an acid catalyst, while phenylation can be performed using phenyl halides and a base.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-phenyltetraphene-7,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.

Scientific Research Applications

2-Methoxy-5-phenyltetraphene-7,12-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical probe.

    Medicine: Research explores its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-phenyltetraphene-7,12-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methoxy-5-phenyltetraphene-7,12-dione can be compared with other similar compounds, such as:

    Benz[a]anthracene-7,12-dione: This compound shares a similar core structure but lacks the methoxy and phenyl substituents.

    2-Methoxy-5-methylphenyl isocyanate: While structurally different, this compound also features a methoxy group and is used in various chemical applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

CAS No.

62051-39-2

Molecular Formula

C25H16O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-methoxy-5-phenylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C25H16O3/c1-28-16-11-12-17-20(15-7-3-2-4-8-15)14-22-23(21(17)13-16)25(27)19-10-6-5-9-18(19)24(22)26/h2-14H,1H3

InChI Key

CXMHCZYBCPLLIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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